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Abstract
Dactylyne, a halogenated acetylenic ether first isolated from the sea hare Aplysia dactylomela,

represents a potent inhibitor of drug metabolism. This technical guide provides a

comprehensive overview of the discovery, history, and pharmacological characterization of

Dactylyne. It includes a summary of its chemical properties, key experimental findings, and

detailed protocols for its total synthesis. The primary mechanism of action of Dactylyne is the

inhibition of hepatic microsomal enzymes, leading to a significant potentiation of the effects of

drugs metabolized by this system, such as pentobarbital. This document consolidates the

available data to serve as a valuable resource for researchers investigating novel enzyme

inhibitors and drug-drug interactions.

Introduction
Dactylyne is a marine natural product that has garnered interest due to its unique chemical

structure and significant biological activity. First reported in 1978, it was identified as a potent

inhibitor of drug metabolism with a relatively low toxicity profile.[1] This guide details the

foundational research on Dactylyne, offering insights into its discovery and potential as a

pharmacological tool.
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Dactylyne was first isolated from the sea hare Aplysia dactylomela.[1][2] The initial

investigation into its pharmacological properties was conducted by Kaul and Kulkarni in 1978,

who described it as an acetylenic dibromochloro ether.[1][2] Their seminal work established

Dactylyne as a powerful inhibitor of pentobarbital metabolism in mice, significantly prolonging

its hypnotic effects. This discovery highlighted the potential of marine organisms as a source of

novel pharmacologically active compounds.

Chemical and Physical Properties
Dactylyne is characterized by its complex halogenated and acetylenic structure.

Property Value

Chemical Formula C₁₅H₁₉Br₂ClO

Molecular Weight 410.57 g/mol

CAS Number 55306-12-2

Description Acetylenic dibromochloro ether

Pharmacological Data
The primary reported pharmacological effect of Dactylyne is the potentiation of pentobarbital-

induced sleep time through the inhibition of its metabolism.

In Vivo Studies: Potentiation of Pentobarbital Hypnosis
The foundational in vivo experiments demonstrated the significant impact of Dactylyne on the

duration of pentobarbital-induced sleep in mice.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://www.benchchem.com/product/b1669761?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/690837/
https://www.mdpi.com/1660-3397/14/2/39
https://pubmed.ncbi.nlm.nih.gov/690837/
https://www.mdpi.com/1660-3397/14/2/39
https://www.benchchem.com/product/b1669761?utm_src=pdf-body
https://www.benchchem.com/product/b1669761?utm_src=pdf-body
https://www.benchchem.com/product/b1669761?utm_src=pdf-body
https://www.benchchem.com/product/b1669761?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1669761?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Treatment
Group

Dose of
Dactylyne
(mg/kg, i.p.)

Dose of
Pentobarbital
(mg/kg, i.p.)

Observation Reference

Control 0 Not specified
Normal sleep

duration

Kaul & Kulkarni,

1978

Dactylyne 25 Not specified

Prolonged sleep

time by >10

hours

Kaul & Kulkarni,

1978

Pharmacokinetic Effects
The prolonged sleep time was attributed to a significant alteration in the pharmacokinetics of

pentobarbital.

Parameter
Effect of Dactylyne (25
mg/kg, i.p.)

Reference

Pentobarbital Elimination Half-

life
Increased "several folds" Kaul & Kulkarni, 1978

Toxicology
Initial toxicological assessments indicated a favorable safety profile for Dactylyne.

Route of Administration
Maximum Non-Toxic Dose
(mg/kg)

Reference

Intravenous (i.v.) 200 Kaul & Kulkarni, 1978

Mechanism of Action
Dactylyne's pharmacological effects are a direct consequence of its inhibition of hepatic

microsomal enzymes, the primary system responsible for the metabolism of a wide range of

xenobiotics, including pentobarbital.
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Inhibition of Hepatic Microsomal Enzymes
The available evidence strongly suggests that Dactylyne targets the cytochrome P450 (CYP)

enzyme system located in the endoplasmic reticulum of hepatocytes. While the specific CYP

isozymes inhibited by Dactylyne have not been reported in the reviewed literature, the

significant impact on pentobarbital metabolism points towards inhibition of one or more of the

key drug-metabolizing CYPs.
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Caption: Proposed mechanism of Dactylyne's potentiation of pentobarbital effects.
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The following sections detail the methodologies for the synthesis of Dactylyne. The protocols

for isolation and in-vivo pharmacology are based on information from available abstracts, as

the full primary literature could not be obtained.

Isolation of Dactylyne from Aplysia dactylomela
Note: The following is a generalized protocol based on abstracts. Specific details from the

original publication by Kaul and Kulkarni (1978) may vary.

Collection and Extraction: Specimens of Aplysia dactylomela are collected and

homogenized. The homogenate is then subjected to solvent extraction, likely using a series

of organic solvents with increasing polarity to partition the various secondary metabolites.

Chromatographic Separation: The crude extract is fractionated using column

chromatography over silica gel or a similar stationary phase. Elution with a gradient of

solvents (e.g., hexane, ethyl acetate) is performed to separate compounds based on polarity.

Purification: Fractions containing Dactylyne, as identified by thin-layer chromatography

(TLC) and spectroscopic methods, are pooled and further purified using techniques such as

high-performance liquid chromatography (HPLC) to yield the pure compound.

Structure Elucidation: The structure of the isolated Dactylyne is confirmed using a

combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR),

Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Extraction Purification Analysis

Aplysia dactylomela Homogenization Solvent Extraction Column Chromatography HPLC Pure Dactylyne Spectroscopic Analysis
(NMR, MS, IR)

Click to download full resolution via product page

Caption: Generalized workflow for the isolation of Dactylyne.
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In Vivo Pharmacological Assay: Pentobarbital-Induced
Sleep Time
Note: The following is a generalized protocol based on abstracts. Specific details from the

original publication by Kaul and Kulkarni (1978) may vary.

Animals: Male mice are used for the experiment.

Acclimatization: Animals are allowed to acclimatize to the laboratory conditions for a

specified period before the experiment.

Grouping: Mice are randomly divided into a control group and a Dactylyne-treated group.

Drug Administration:

The control group receives a vehicle control (e.g., saline) via intraperitoneal (i.p.) injection.

The treatment group receives Dactylyne (25 mg/kg) dissolved in a suitable vehicle via i.p.

injection.

Pentobarbital Administration: After a predetermined time following the initial injection, all

animals receive an i.p. injection of a hypnotic dose of pentobarbital.

Measurement of Sleep Time: The onset of sleep is determined by the loss of the righting

reflex. The duration of sleep is measured as the time from the loss to the spontaneous

recovery of the righting reflex.

Data Analysis: The mean sleep duration for each group is calculated and compared using

appropriate statistical methods.

Total Synthesis of (-)-Dactylyne
The first total synthesis of (-)-dactylyne was reported by Gao and Murai in 1992. The following

is a summary of the key steps in their synthetic route. For full experimental details, including

reagent quantities and reaction conditions, please refer to the original publication.

Retrosynthetic Analysis: The synthesis plan involved the disconnection of the target molecule

to a key all-cis-substituted tetrahydropyran intermediate. This intermediate was envisioned to
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be formed from an acyclic halogenated epoxy alcohol.

Key Synthetic Steps:

Starting Material: The synthesis commences from a readily available chiral starting material

to establish the desired stereochemistry.

Epoxidation and Halogenation: A series of reactions are employed to introduce the epoxide

and halogen atoms onto the acyclic precursor.

Intramolecular Ring Closure: A key step involves the stereoselective intramolecular

cyclization of the epoxy alcohol to form the tetrahydropyran ring with the correct cis-

stereochemistry.

Side Chain Elaboration: The two side chains are installed using Wittig-type olefination

reactions.

Final Functional Group Manipulations: The synthesis is completed through functional group

interconversions to yield (-)-dactylyne.

Conclusion and Future Directions
Dactylyne stands out as a potent inhibitor of drug metabolism of marine origin. Its ability to

significantly prolong the effects of pentobarbital highlights its potential as a tool for studying

hepatic enzyme systems. Future research should focus on several key areas:

Elucidation of the Specific CYP Isozyme Inhibition Profile: Identifying the specific cytochrome

P450 enzymes inhibited by Dactylyne and determining their IC50 values would provide a

more precise understanding of its mechanism of action and potential for drug-drug

interactions.

Investigation of Other Biological Activities: While the inhibition of drug metabolism is its most

prominent reported activity, further screening for other potential pharmacological effects,

such as cytotoxicity or modulation of signaling pathways, is warranted.

Structure-Activity Relationship Studies: The total synthesis of Dactylyne opens the door for

the creation of analogs. Synthesizing and testing derivatives could elucidate the key
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structural features required for its inhibitory activity and potentially lead to the development of

more potent or selective inhibitors.

The study of Dactylyne underscores the vast potential of marine natural products as a source

of novel chemical entities with significant pharmacological properties, offering promising

avenues for future drug discovery and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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